(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide
CAS No.:
Cat. No.: VC13469447
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide -](/images/structure/VC13469447.png)
Specification
Molecular Formula | C12H17N3O2 |
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Molecular Weight | 235.28 g/mol |
IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide |
Standard InChI | InChI=1S/C12H17N3O2/c1-8(13)12(17)15(9-4-5-9)7-11(16)10-3-2-6-14-10/h2-3,6,8-9,14H,4-5,7,13H2,1H3/t8-/m0/s1 |
Standard InChI Key | YIELFDSOLWPGLE-QMMMGPOBSA-N |
Isomeric SMILES | C[C@@H](C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N |
SMILES | CC(C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N |
Canonical SMILES | CC(C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s IUPAC name, (2S)-2-amino-N-cyclopropyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]propanamide, reflects its (S)-configuration at the chiral center and the presence of a pyrazine ring . Key features include:
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Cyclopropane group: Introduces steric constraints that may influence receptor binding.
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Pyrazine ring: A nitrogen-rich heterocycle capable of hydrogen bonding and π-π interactions.
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Amide backbone: Enhances metabolic stability compared to ester analogs.
Table 1: Molecular Properties
Property | Value |
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Molecular formula | C₁₂H₁₆N₄O₂ |
Molecular weight | 248.28 g/mol |
IUPAC name | (2S)-2-amino-N-cyclopropyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]propanamide |
SMILES | CC@@HN |
InChIKey | MGPMVTOJQBMOBT-QMMMGPOBSA-N |
Synthesis and Analytical Characterization
Synthetic Routes
While direct synthesis data for this compound is limited, analogous amides are synthesized via:
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Coupling reactions: Carbodiimide-mediated activation of carboxylic acids.
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Reductive amination: For introducing the cyclopropylamine group .
A representative procedure for structurally related compounds involves lithium aluminum hydride (LiAlH₄) reduction of intermediates in tetrahydrofuran (THF), followed by purification via chromatography .
Table 2: Representative Reaction Conditions
Parameter | Condition |
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Solvent | Dichloromethane (DCM) |
Reducing agent | LiAlH₄ in THF |
Temperature | -10°C to 25°C |
Yield | 77% (for analogous compounds) |
Structural and Conformational Analysis
X-ray Crystallography
Though no crystal structure is available for this compound, fragment-based screening of homologous oxidoreductases shows that pyrazine-containing fragments adopt planar conformations when bound to enzymatic pockets . Molecular modeling predicts that the cyclopropane group restricts rotational freedom, favoring a bent conformation that enhances target selectivity.
Future Directions
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Stereoselective synthesis: Optimize routes to improve enantiomeric excess.
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In vitro profiling: Assess affinity for CB1/CB2 receptors and cytotoxicity.
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Structural studies: Resolve the crystal structure to guide rational design.
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